2-Bromopyrimidine-4-carboxamide
Overview
Description
2-Bromopyrimidine-4-carboxamide is an organic compound with the molecular formula C5H4BrN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the second position and a carboxamide group at the fourth position of the pyrimidine ring makes this compound unique and valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrimidine-4-carboxamide typically involves the bromination of pyrimidine derivatives. One common method is the nucleophilic substitution reaction where pyrimidine is treated with bromine in the presence of a catalyst. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents like toluene or ethanol.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of pyrimidine.
Coupling Products: Complex organic molecules with extended conjugation or functional groups.
Scientific Research Applications
2-Bromopyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromopyrimidine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with nucleic acid synthesis. The bromine atom and carboxamide group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chloropyrimidine-4-carboxamide
- 2-Fluoropyrimidine-4-carboxamide
- 2-Iodopyrimidine-4-carboxamide
Comparison: 2-Bromopyrimidine-4-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications .
Properties
IUPAC Name |
2-bromopyrimidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O/c6-5-8-2-1-3(9-5)4(7)10/h1-2H,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTWUUFIDKLNPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303712 | |
Record name | 2-Bromo-4-pyrimidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-85-4 | |
Record name | 2-Bromo-4-pyrimidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-pyrimidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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